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molecular formula C13H8Cl2O B123610 3,4-Dichlorobenzophenone CAS No. 6284-79-3

3,4-Dichlorobenzophenone

Cat. No. B123610
M. Wt: 251.1 g/mol
InChI Key: LLUPHTAYNHAVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06368769B1

Procedure details

70.3 g of benzoyl chloride was added into the mixture of aluminium chloride (93.3 g) and 1,2-dichloro benzene (14.7 g) using 500 mL three necked flask, then reaction was carried out for 12 hrs. at 120° C. The reaction mixture was poured into 1000 g of ice water in a beaker (5000 mL), and further, 1000 g of toluene was added. The toluene layer was washed by 1000 g of water three times. After condensing the toluene layer under reduced pressure, 87 g of 3,4-dichlorobenzophenone was obtained (yield 69%)
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
93.3 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1000 g
Type
reactant
Reaction Step Three
Quantity
1000 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21]>C1(C)C=CC=CC=1>[Cl:14][C:15]1[CH:20]=[C:19]([CH:18]=[CH:17][C:16]=1[Cl:21])[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:8] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
70.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
93.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
14.7 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
three
Quantity
500 mL
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
1000 g
Type
reactant
Smiles
Step Four
Name
Quantity
1000 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
at 120° C
WASH
Type
WASH
Details
The toluene layer was washed by 1000 g of water three times
CUSTOM
Type
CUSTOM
Details
After condensing the toluene layer under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)C2=CC=CC=C2)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 87 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 346.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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